molecular formula C15H11NO B1208662 2-Phenyl-1H-indole-3-carbaldehyde CAS No. 25365-71-3

2-Phenyl-1H-indole-3-carbaldehyde

Cat. No. B1208662
CAS RN: 25365-71-3
M. Wt: 221.25 g/mol
InChI Key: IFIFXODAHZPTEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenyl-1H-indole-3-carbaldehydes and related compounds has been explored through various methods, including gold(I)-catalyzed cycloisomerization and metal-free synthesis in water, demonstrating the compound's accessibility through different synthetic routes. For instance, a method involving gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS) efficiently yields 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011). Another approach utilizes N-iodosuccinimide (NIS)-mediated cyclization in water, highlighting a scalable and environmentally friendly method for synthesizing these compounds (Kothandaraman, Lauw, & Chan, 2013).

Molecular Structure Analysis

The molecular structure and optical properties of related indole derivatives have been studied using both experimental and theoretical approaches, shedding light on the compound's geometrical parameters and electronic structure. For example, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the molecular geometry and potential applications in nonlinear optics (Mary et al., 2015).

Chemical Reactions and Properties

2-Phenyl-1H-indole-3-carbaldehydes participate in a variety of chemical reactions, leading to the formation of diverse organic compounds. These reactions include nucleophilic substitution, which allows for regioselective modifications and the creation of trisubstituted indole derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Yamada et al., 2009).

Physical Properties Analysis

The physical properties of 2-Phenyl-1H-indole-3-carbaldehydes and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structures of related compounds have been determined, providing valuable information for the design and development of new materials with specific physical properties (Gonzaga et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Phenyl-1H-indole-3-carbaldehydes, such as their reactivity with different reagents, stability under various conditions, and the ability to undergo multiple chemical transformations, are fundamental to their utility in synthetic chemistry. Studies on the antimitotic activities of related compounds in human breast cancer cells highlight the biological relevance and potential therapeutic applications of these molecules (Kaufmann et al., 2007).

Scientific Research Applications

  • Multicomponent Reactions (MCRs)

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in Multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Method : This method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
    • Results : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles have shown many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
  • Preparation of Analogs of the Indole Phytoalexin Cyclobrassinin

    • Field : Organic Synthesis
    • Application : Indole-3-carboxaldehyde was used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group .
    • Method : The specific method of application or experimental procedures was not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .
  • Analgesic Agents

    • Field : Pharmacology
    • Application : Indole derivatives can be used as analgesic agents, which are drugs used to achieve analgesia, relief from pain .
    • Method & Results : The specific method of application or experimental procedures and the specific results or outcomes obtained were not provided in the source .
  • Hypoglycemic Agents

    • Field : Endocrinology
    • Application : Indole derivatives can be used as hypoglycemic agents, which are medications used in people with diabetes mellitus to lower blood sugar .
    • Method & Results : The specific method of application or experimental procedures and the specific results or outcomes obtained were not provided in the source .
  • Antibacterial and Antifungal Agents

    • Field : Microbiology
    • Application : Indole derivatives can be used as antibacterial and antifungal agents, which are used to inhibit the growth of or kill bacteria and fungi .
    • Method & Results : The specific method of application or experimental procedures and the specific results or outcomes obtained were not provided in the source .
  • Tryptophan Dioxygenase Inhibitors

    • Field : Biochemistry
    • Application : Indole derivatives can be used as tryptophan dioxygenase inhibitors .
    • Method & Results : The specific method of application or experimental procedures and the specific results or outcomes obtained were not provided in the source .
  • Potential Anticancer Immunomodulators

    • Field : Oncology
    • Application : Pyridyl-ethenyl-indoles, a type of indole derivative, can be used as potential anticancer immunomodulators .
    • Method & Results : The specific method of application or experimental procedures and the specific results or outcomes obtained were not provided in the source .
  • Antiamoebic and Cytotoxic Agents

    • Field : Microbiology
    • Application : Indole derivatives can be used as antiamoebic and cytotoxic agents .
    • Method & Results : The specific method of application or experimental procedures and the specific results or outcomes obtained were not provided in the source .
  • Inhibitors of the Dengue Virus Protease with Antiviral Activity in Cell-Culture

    • Field : Virology
    • Application : Indole derivatives can be used as inhibitors of the Dengue virus protease with antiviral activity in cell-culture .
    • Method & Results : The specific method of application or experimental procedures and the specific results or outcomes obtained were not provided in the source .

Future Directions

The indole scaffold, including 2-Phenyl-1H-indole-3-carbaldehyde, holds promise for the discovery and development of potential anti-tubercular agents . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Furthermore, the role of 2-Phenyl-1H-indole-3-carbaldehyde in atherosclerosis has been explored, suggesting potential future directions in cardiovascular disease research .

properties

IUPAC Name

2-phenyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFXODAHZPTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346575
Record name 2-Phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-indole-3-carbaldehyde

CAS RN

25365-71-3
Record name 2-Phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylindole-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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c1ccc(-c2[nH]c3ccccc3c2C2N(c3ccccc3)CCN2c2ccccc2)cc1
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of DMF (11.0 mL, 142 mmol) and phosphorous oxychloride (3.63 mL, 39 mmol) is stirred at 0° C. for 1 h, a 0.2 mL portion is pipetted into a solution of 2-phenylindole (96 mg, 0.5 mmol) in DMF at 5° C. This reaction mixture is stirred at 5°-10° C. for 1 h, quenched with water, stored at −200 for 16 h and filtered. The filtercake is washed with water and dried in vacuo to afford the 2-phenylindole-3-carboxaldehyde intermediate. A suspension of the thus-obtained 2-phenylindole-3-carboxaldehyde (44.2 mg, 0.2 mmol) in isopropanol and concentrated HCl (50 μL) is treated with aminoguanidine bicarbonate (27 mg, 0.2 mmol), heated at 80° C. for 2 h, cooled to room temperature and concentrated in vacuo. The resultant residue is purified by HPLC to afford the title product, 28 mg (20% yield), identified by mass spectral and HPLC analyses (M+H) 277; retention time 3.76 min.
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Synthesis routes and methods IV

Procedure details

4.0 parts by weight of 2-(2-phenylindol-3-yl)-1,3-diphenyl imidazolidine are suspended in 10 parts by volume of isopropanol and 4 parts by volume of 10% aqueous hydrochloric acid added. Thereafter water is added and 1.7 parts by weight of 3-formyl-2-phenyl indole are obtained by filtering off.
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2-(2-phenylindol-3-yl)-1,3-diphenyl imidazolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyl-1H-indole-3-carbaldehyde

Citations

For This Compound
63
Citations
M Modi, M Jain - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
… In the IR spectra of 2-phenyl-1H-indole-3-carbaldehyde … Analysis of IR spectra of 2-phenyl-1H-indole-3-carbaldehyde shows … In 1 H NMR spectra of 2-phenyl-1H-indole-3-carbaldehyde …
Number of citations: 1 onlinelibrary.wiley.com
SK Gautam, SK Gupta, B Yogi - Research Journal of Pharmacy …, 2021 - indianjournals.com
… 1-(2-oxo-2-phenylethyl)-2-phenyl-1H–indole-3carbaldehyde (5g) derivatives were dissolved in methanol and thiobarbituric acid was added. Then the reaction mixture was heating …
Number of citations: 3 www.indianjournals.com
N SINGH, R MALIK - INTERNATIONAL JOURNAL, 2016 - researchgate.net
… The derivative 2-phenyl-1H-Indole-3-carbaldehyde (3a) was synthesized from Compd. (2) by the method of Vilsmeier reaction using Phosphorous oxy chloride in DMF. Phenyl (2-phenyl…
Number of citations: 1 www.researchgate.net
S Vijaya Laxmi, B Rajitha - Medicinal Chemistry Research, 2012 - Springer
… -3yl)methylene) semicarbazone derivatives (4a–g and 6a–c) were synthesized by the condensation of derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde and …
Number of citations: 20 link.springer.com
B Li, N Shen, K Wang, X Fan… - Asian Journal of Organic …, 2022 - Wiley Online Library
… Our study began with the annulation process between 2-phenyl-1H-indole-3-carbaldehyde (1 a) and ethyl 2-diazo-3-oxo-3-phenylpropanoate (2 a) to optimize the reaction conditions (…
Number of citations: 2 onlinelibrary.wiley.com
SV Laxmi, B Janardhan, B Rajitha… - Medicinal Chemistry …, 2012 - Springer
… 2-Phenyl-1H-indole on vilsmeier formylation-afforded compound 2, (2-phenyl-1H-indole-3-carbaldehyde). When 2-phenyl-1H-indole-3-carbaldehyde is treated with simple, substituted …
Number of citations: 10 link.springer.com
SV Laxmi, G Rajitha, B Rajitha, AJ Rao - Journal of chemical biology, 2016 - Springer
… In continuation of our studies on biologically active heterocyclics [3, 4], we have now focused on anticancer activity of 2-phenyl-1H-indole-3-carbaldehyde derivatives. Indoles display an …
Number of citations: 20 link.springer.com
HG Kathrotiya, MP Patel - Medicinal Chemistry Research, 2012 - Springer
… A new series of indole-based chromene derivatives 4a–4p has been synthesized by one pot cyclocondensation reaction of 2-phenyl-1H-indole-3-carbaldehyde 1a–1h; malononitrile 2; …
Number of citations: 71 link.springer.com
AS Bourlot, E Desarbre, JY Merour - Synthesis, 1994 - thieme-connect.com
The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes afforded the corresponding substituted 1, 2-dihydro-3H-indol-3-ones. The influence of 3-carbonyl and 1-…
Number of citations: 28 www.thieme-connect.com
A Husain, AF AlAsmari, SNH Azmi, N Ali… - Journal of King Saud …, 2022 - Elsevier
… In the first step, compound 1 was converted to 2-phenyl-1H-indole-3-carbaldehyde (2) using standard conditions of the Vilsmeier Haack reaction. Benzoyl glycine was reacted with 2 (…
Number of citations: 4 www.sciencedirect.com

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